Lipophilicity (XLogP3) of 3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol vs. 1-(2,3-Dihydroxypropyl)uracil
The target compound exhibits an XLogP3 of -0.8, whereas the structurally related acyclic nucleoside analog 1-(2,3-dihydroxypropyl)uracil has an XLogP3 of -1.2 [1][2]. This 0.4 log unit difference represents an approximately 2.5-fold higher calculated partition coefficient for the pyrimidinyloxy compound, suggesting superior passive membrane permeability. This is critical when selecting building blocks for CNS-penetrant or orally bioavailable candidates.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.8 |
| Comparator Or Baseline | 1-(2,3-Dihydroxypropyl)uracil; XLogP3 = -1.2 |
| Quantified Difference | ΔXLogP3 = +0.4; ~2.5-fold higher predicted partition coefficient |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A higher (less negative) logP facilitates passive membrane permeation, a key determinant for oral bioavailability and CNS exposure in drug discovery programs.
- [1] PubChem Compound Summary for CID 20483411, 3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 3034419, 1-(2,3-Dihydroxypropyl)uracil. National Center for Biotechnology Information (2025). View Source
